![molecular formula C12H9NO4 B11876576 8-Methyl-quinoline-2,3-dicarboxylic acid CAS No. 892874-73-6](/img/structure/B11876576.png)
8-Methyl-quinoline-2,3-dicarboxylic acid
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Overview
Description
8-Methyl-quinoline-2,3-dicarboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H9NO4 and a molecular weight of 231.2 g/mol . This compound is part of the quinoline family, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-quinoline-2,3-dicarboxylic acid can be achieved through various methods. One common approach involves the reaction of dichlorosuccinate with an amine, followed by further reactions with aniline and a Vilsmeier reagent . The reaction conditions typically involve inert solvents and temperatures ranging from 25°C to 110°C .
Industrial Production Methods: Industrial production methods for quinoline derivatives often focus on green and sustainable processes. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-quinoline-2,3-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of an aqueous base can oxidize quinoline derivatives.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine-2,3-dicarboxylic acids .
Scientific Research Applications
8-Methyl-quinoline-2,3-dicarboxylic acid has a broad range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methyl-quinoline-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives can inhibit enzymes such as 2-oxoglutarate-dependent oxygenases, which play a role in various biological processes . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity .
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its metal-chelating properties and use in medicinal chemistry.
Quinoline-8-thiol: Used in the synthesis of metal complexes that emit light.
2,3-Quinolinedicarboxylic acid: Another quinoline derivative with similar chemical properties.
Uniqueness: 8-Methyl-quinoline-2,3-dicarboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its methyl group at the 8-position and carboxylic acid groups at the 2 and 3 positions make it a versatile compound for various applications .
Biological Activity
8-Methyl-quinoline-2,3-dicarboxylic acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. With a molecular formula of C₁₁H₉N₁O₄, this compound features a quinoline structure with two carboxylic acid groups located at the 2 and 3 positions, along with a methyl group at the 8 position. Its unique structure allows for various chemical modifications, making it a versatile building block in medicinal chemistry and materials science.
This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and the mechanisms underlying its biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The compound's effectiveness can be attributed to its ability to interact with microbial cellular components, disrupting their function and viability.
The mechanisms through which this compound exerts its biological effects involve:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in microbial metabolism.
- Disruption of Cell Membrane Integrity : It can alter the permeability of microbial cell membranes, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : By binding to DNA or RNA, it may hinder replication and transcription processes.
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against several strains of Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating notable potency against resistant strains.
- Antifungal Activity : In vitro tests revealed that the compound effectively inhibited the growth of Candida albicans with an MIC of 64 µg/mL. This suggests potential applications in treating fungal infections.
- Anti-Hepatitis B Virus Activity : Preliminary studies have indicated that derivatives of this compound may inhibit Hepatitis B virus (HBV) replication in human hepatoma cells. The most effective derivatives showed over 80% inhibition at concentrations as low as 10 µM .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure Features | Unique Properties |
---|---|---|
6-Methylquinoline-2-carboxylic acid | Methyl group at position 6; single carboxyl group | Exhibits different antimicrobial activity profiles |
7-Methylquinoline-2-carboxylic acid | Methyl group at position 7; single carboxyl group | Potentially more effective against specific pathogens |
Quinoline-2-carboxylic acid | No methyl substitution; single carboxyl group | Simpler structure; less versatile in modifications |
The unique positioning of the methyl and carboxyl groups in this compound contributes to its distinct chemical reactivity and biological activity compared to these similar compounds .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Condensation Reactions : Utilizing starting materials like methyl isothiocyanatobenzoate and methyl malonate.
- Electrophilic Aromatic Substitution : Taking advantage of the electron-rich nature of the quinoline ring to introduce various substituents.
Derivatives of this compound are being explored for enhanced biological activities and improved solubility profiles .
Properties
CAS No. |
892874-73-6 |
---|---|
Molecular Formula |
C12H9NO4 |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
8-methylquinoline-2,3-dicarboxylic acid |
InChI |
InChI=1S/C12H9NO4/c1-6-3-2-4-7-5-8(11(14)15)10(12(16)17)13-9(6)7/h2-5H,1H3,(H,14,15)(H,16,17) |
InChI Key |
IHRBRFOKZGICCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=N2)C(=O)O)C(=O)O |
Origin of Product |
United States |
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